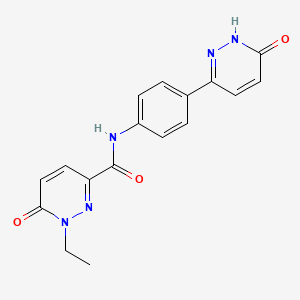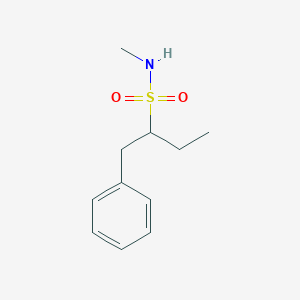![molecular formula C19H25N5O B2627868 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea CAS No. 2097918-07-3](/img/structure/B2627868.png)
3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinazoline core, followed by the introduction of the dimethylamino group and the phenylethyl urea moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological assays, particularly for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases, such as cancer or neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, are known for their anticancer properties.
Phenylethyl Urea Derivatives: Compounds like phenylephrine and ephedrine, which contain the phenylethyl moiety, are used as decongestants and stimulants.
Uniqueness
What sets 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. The presence of both the quinazoline and phenylethyl urea moieties allows for diverse interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-24(2)18-21-13-15-12-16(8-9-17(15)23-18)22-19(25)20-11-10-14-6-4-3-5-7-14/h3-7,13,16H,8-12H2,1-2H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBFQTKDAFKKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2627787.png)
![N-[(furan-2-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide](/img/structure/B2627788.png)
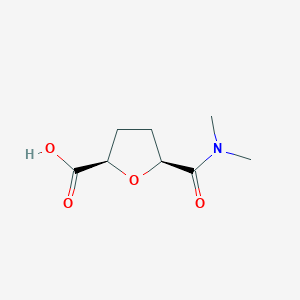
![N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2627790.png)
![8-(3-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627791.png)
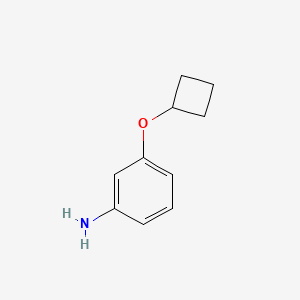
![Methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2627794.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide](/img/structure/B2627795.png)
![1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2627798.png)
![2-{3-[2-(4-fluorophenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2627799.png)
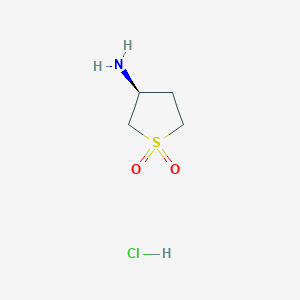
![2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline](/img/structure/B2627801.png)
